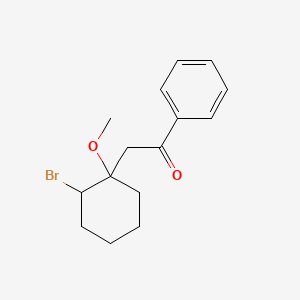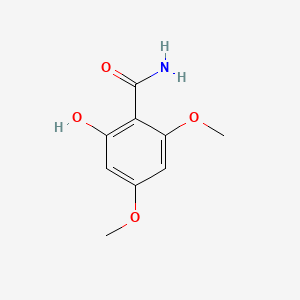![molecular formula C20H13NO B14515673 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-64-9](/img/structure/B14515673.png)
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring fused with a benzonitrile group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the condensation of naphthalene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of naphthalene-1-carbaldehyde with 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Applications De Recherche Scientifique
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s biological activities, such as antimicrobial and cytotoxic properties, make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be compared with other naphthalene derivatives, such as:
Naphthalene-1-carbaldehyde: A precursor in the synthesis of the compound.
4-Cyanobenzaldehyde: Another precursor used in the synthesis.
Naphthalen-2-yl derivatives: These compounds share similar structural features and biological activities but may differ in their specific applications and properties.
Propriétés
Numéro CAS |
62584-64-9 |
|---|---|
Formule moléculaire |
C20H13NO |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-8-15(9-11-16)12-13-20(22)19-7-3-5-17-4-1-2-6-18(17)19/h1-13H |
Clé InChI |
XPIUFIXKKPXZFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


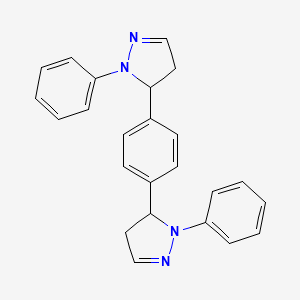

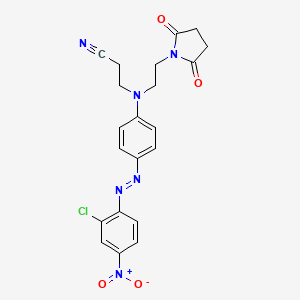
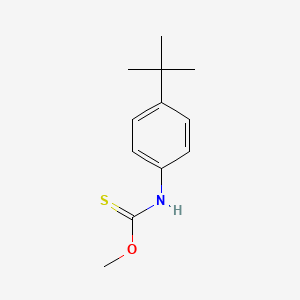
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)

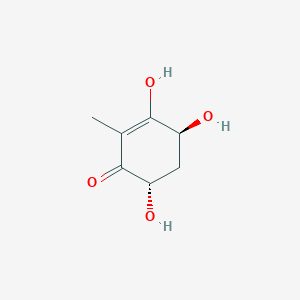


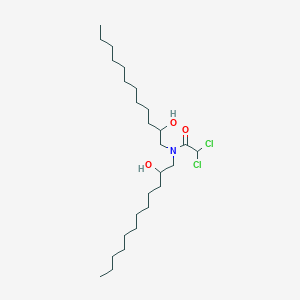
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
